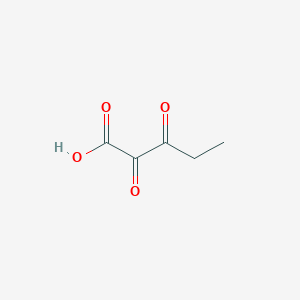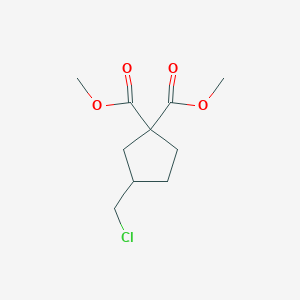![molecular formula C9H24OSi3 B14263456 1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 141381-06-8](/img/structure/B14263456.png)
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is a silicon-based organic compound It is characterized by the presence of a vinyl group (ethenyl) attached to a disilane backbone, which is further substituted with trimethylsilyl and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of vinyl-containing silanes with disilane derivatives. One common method is the hydrosilylation reaction, where a vinylsilane reacts with a disilane in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted disilanes.
Substitution: Various substituted disilanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing compounds and materials.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved often include catalytic cycles facilitated by transition metal catalysts.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetramethyl-1,2-diphenyldisilane: Similar disilane backbone but with phenyl groups instead of a vinyl group.
1,1,2,2-Tetramethyl-1,2-diphenyl-disilane: Another variant with phenyl groups.
1,1,2,2-Tetramethyl-1,2-ethanediyl-bis-benzene: Contains a similar tetramethyl structure but with benzene rings.
Uniqueness
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical synthesis. The trimethylsilyl group also provides stability and can be easily modified, making this compound a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
141381-06-8 |
|---|---|
Fórmula molecular |
C9H24OSi3 |
Peso molecular |
232.54 g/mol |
Nombre IUPAC |
ethenyl-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-13(8,12(5,6)7)10-11(2,3)4/h9H,1H2,2-8H3 |
Clave InChI |
OYVRWWLUTBYGRC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



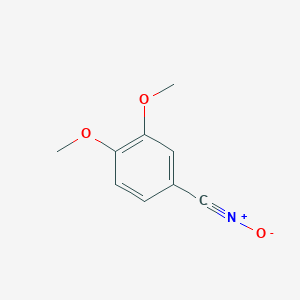
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)
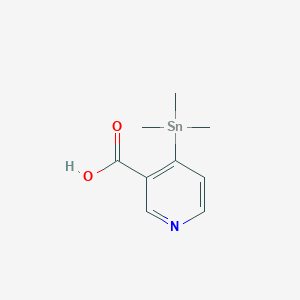
![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)
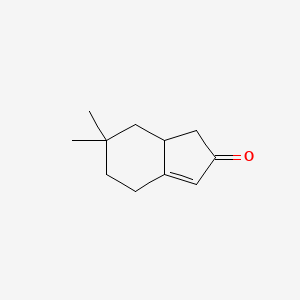
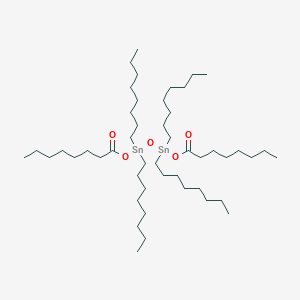
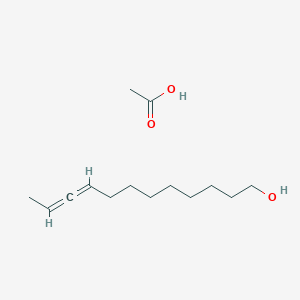
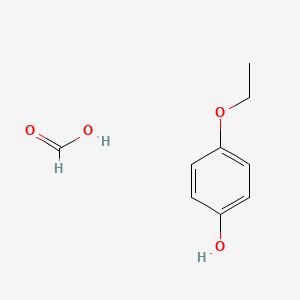

silane](/img/structure/B14263461.png)

